ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzoic acid and contains a thienylacetyl group, which is a sulfur-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-thienylacetyl)amino]benzoate typically involves the reaction of ethyl 3-aminobenzoate with 2-thienylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of ethyl 3-[(2-thienylacetyl)amino]benzoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters
Scientific Research Applications
ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 3-[(2-thienylacetyl)amino]benzoate involves its interaction with specific molecular targets. The thienylacetyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the thienylacetyl group.
Ethyl 3-aminobenzoate: The precursor in the synthesis of ethyl 3-[(2-thienylacetyl)amino]benzoate.
2-Thienylacetic acid: Contains the thienylacetyl group but lacks the benzoate moiety
Uniqueness
ETHYL 3-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZOATE is unique due to the presence of both the benzoate and thienylacetyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15NO3S |
---|---|
Molecular Weight |
289.4g/mol |
IUPAC Name |
ethyl 3-[(2-thiophen-2-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H15NO3S/c1-2-19-15(18)11-5-3-6-12(9-11)16-14(17)10-13-7-4-8-20-13/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
WMFCMDYPXZVYGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.